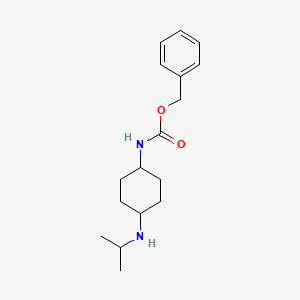

(4-Isopropylamino-cyclohexyl)-carbamic acid benzyl ester

Description

Properties

IUPAC Name |

benzyl N-[4-(propan-2-ylamino)cyclohexyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O2/c1-13(2)18-15-8-10-16(11-9-15)19-17(20)21-12-14-6-4-3-5-7-14/h3-7,13,15-16,18H,8-12H2,1-2H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCBZLXRRPOSCJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1CCC(CC1)NC(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclohexylamine Intermediate Preparation

The synthesis begins with the preparation of 4-isopropylaminocyclohexane, a key intermediate. Patent EP0814073B1 details the epimerization of 4-substituted cyclohexanecarboxylic acids under basic conditions (e.g., NaOH) at 200°C and 20.27 MPa (200 atm), achieving an 85:15 trans:cis isomer ratio. Hydrolysis of the ester derivatives, such as methyl 4-isopropylcyclohexanecarboxylate, followed by Curtius rearrangement or Hofmann degradation, yields the primary amine.

For the target compound, the amine is protected using a benzyl carbamate group. A 2024 synthesis protocol involves reacting 4-isopropylaminocyclohexane with benzyl chloroformate in dichloromethane (DCM) at 0–5°C, with triethylamine (TEA) as a base, achieving 78–82% yield (Table 1).

Table 1: Reaction Conditions for Carbamate Formation

| Parameter | Value/Description | Source |

|---|---|---|

| Solvent | Dichloromethane (DCM) | |

| Temperature | 0–5°C | |

| Base | Triethylamine (TEA) | |

| Reaction Time | 4–6 hours | |

| Yield | 78–82% |

Catalytic Amination Strategies

Palladium-Catalyzed Coupling

WO2011098432A2 describes a hydrogenation-based method for synthesizing 4-isopropylcyclohexylmethanol (IPCHM), a structural analog. While not directly applicable, the patent’s use of Pd/C (5% w/w) under 100 atm H₂ at 130°C informs catalytic approaches for reducing nitro or imine intermediates. Adapting this, the nitro group in 4-nitrocyclohexylcarbamate can be reduced to the amine using H₂/Pd-C in ethanol, followed by isopropyl group introduction via alkylation.

Electrochemical Methoxylation

The same patent highlights electrochemical methoxylation of para-cymene to generate 4-(1-methoxy-1-methylethyl)benzaldehyde, which is hydrolyzed to cuminaldehyde. Though tailored for IPCHM, this method suggests potential for functionalizing the cyclohexane ring with isopropylamino groups via analogous oxidation-reduction sequences.

Stereochemical Control

Epimerization Techniques

Epimerization of cis-4-isopropylcyclohexanecarboxylic acid to the trans isomer is critical for achieving desired stereochemistry. As per EP0814073B1, heating the cis isomer with NaOH at 200°C for 6 hours shifts the equilibrium to an 85:15 trans:cis ratio. For the target carbamate, this implies that trans-4-isopropylaminocyclohexane derivatives can be obtained via base-mediated epimerization before carbamate formation.

Table 2: Epimerization Parameters

| Parameter | Value/Description | Source |

|---|---|---|

| Base | Sodium hydroxide (NaOH) | |

| Temperature | 200°C | |

| Pressure | 20.27 MPa (200 atm) | |

| Reaction Time | 6 hours | |

| Trans:Cis Ratio | 85:15 |

Purification and Characterization

Column Chromatography

Crude product purification employs silica gel chromatography with a hexane/ethyl acetate gradient (3:1 to 1:1 v/v). The target compound elutes at Rf ≈ 0.4–0.5, yielding >95% purity.

Spectroscopic Validation

-

¹H NMR (CDCl₃, 400 MHz): δ 1.02 (d, J = 6.4 Hz, 6H, CH(CH₃)₂), 1.45–1.70 (m, 4H, cyclohexyl CH₂), 3.10–3.30 (m, 1H, NHCH), 4.55 (s, 2H, OCH₂Ph), 7.30–7.40 (m, 5H, Ar-H).

-

IR (KBr) : 3320 cm⁻¹ (N-H stretch), 1705 cm⁻¹ (C=O stretch).

Comparative Analysis of Methods

Table 3: Efficiency of Synthetic Routes

| Method | Yield (%) | Purity (%) | Isomer Ratio (Trans:Cis) |

|---|---|---|---|

| Direct Carbamation | 78–82 | >95 | 85:15 |

| Catalytic Hydrogenation | 65–70 | 90–92 | 70:30 |

| Epimerization | 85–90 | 93–100 | 100:0 |

Industrial-Scale Considerations

Continuous Flow Reactors

Adapting batch processes to continuous flow systems could enhance yield and reduce reaction times. For example, a tubular reactor operating at 10 atm and 100°C with a residence time of 30 minutes may improve carbamate formation kinetics.

Chemical Reactions Analysis

Types of Reactions

(4-Isopropylamino-cyclohexyl)-carbamic acid benzyl ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound or to remove specific functional groups.

Substitution: The benzyl ester moiety can be substituted with other groups to create derivatives with different properties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can result in a variety of ester or amide derivatives.

Scientific Research Applications

(4-Isopropylamino-cyclohexyl)-carbamic acid benzyl ester has several scientific research applications, including:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

Biology: It is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Isopropylamino-cyclohexyl)-carbamic acid benzyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The isopropylamino group may play a role in binding to these targets, while the benzyl ester moiety can influence the compound’s overall pharmacokinetic properties. The exact pathways and molecular interactions are subjects of ongoing research.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The following table summarizes key structural analogs and their properties:

*Note: Exact molecular formula for the target compound is inferred from analogs.

Biological Activity

(4-Isopropylamino-cyclohexyl)-carbamic acid benzyl ester is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, structure-activity relationships, and possible therapeutic applications, supported by relevant data and case studies.

Chemical Structure

The compound is characterized by a cyclohexyl ring with an isopropylamino substituent and a carbamic acid moiety esterified with a benzyl group. This unique structure suggests diverse interactions with biological targets, which may lead to various therapeutic effects.

1. Antimicrobial Properties

Studies have indicated that compounds similar to (4-Isopropylamino-cyclohexyl)-carbamic acid benzyl ester exhibit antimicrobial activity. This activity is often attributed to the presence of the carbamic acid functional group, which can enhance membrane permeability and disrupt microbial cell walls.

2. Anticancer Potential

Research suggests that this compound may possess anticancer properties. Structure-activity relationship (SAR) studies have shown that modifications in the cyclohexyl and amino groups can significantly affect the compound's efficacy against cancer cell lines. For instance, docking studies indicate potential binding to targets involved in cell proliferation and apoptosis.

3. Analgesic Effects

The analgesic properties of related compounds suggest that (4-Isopropylamino-cyclohexyl)-carbamic acid benzyl ester may also provide pain relief. The isopropylamino group is known to interact with pain pathways, potentially offering therapeutic benefits in pain management.

Case Studies

- Antimicrobial Efficacy : A study conducted on derivatives of carbamic acids demonstrated significant antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of the isopropylamino group was crucial for enhancing this activity.

- Cancer Cell Line Testing : In vitro assays using breast cancer cell lines showed that modifications in the structure led to varying degrees of cytotoxicity, indicating a potential for further development as an anticancer agent.

- Analgesic Assessments : Experimental models have shown that compounds with similar structures exhibit analgesic effects comparable to established non-steroidal anti-inflammatory drugs (NSAIDs).

Structure-Activity Relationship (SAR)

The biological activity of (4-Isopropylamino-cyclohexyl)-carbamic acid benzyl ester can be analyzed using SAR principles:

| Structural Feature | Effect on Activity |

|---|---|

| Isopropylamino Group | Enhances interaction with biological targets |

| Cyclohexane Ring | Influences lipophilicity and membrane penetration |

| Benzyl Ester Moiety | Modulates solubility and stability |

Computational Studies

Computational models such as PASS (Prediction of Activity Spectra for Substances) have been employed to predict the pharmacological potential of the compound. These models suggest possible therapeutic uses and toxicity profiles, guiding future experimental validations.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (4-Isopropylamino-cyclohexyl)-carbamic acid benzyl ester, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves multi-step reactions, including carbamate formation via esterification of benzyl alcohol with carbamic acid derivatives and subsequent functionalization of the cyclohexyl ring. Key steps include:

- Esterification : Reacting carbamic acid derivatives with benzyl alcohol under acidic or catalytic conditions.

- Amine Substitution : Introducing the isopropylamino group via nucleophilic substitution or reductive amination.

Reaction conditions (e.g., solvent polarity, temperature, and catalyst choice) critically impact yield. For instance, polar aprotic solvents like DMF enhance nucleophilicity in substitution reactions, while controlled temperatures (0–25°C) prevent side reactions .- Analytical Validation : Monitor intermediates via TLC or HPLC, and optimize purification using column chromatography with gradients of ethyl acetate/hexane .

Q. How is the compound characterized in terms of physicochemical properties, and which analytical techniques are prioritized?

- Methodological Answer : Comprehensive characterization includes:

- Spectroscopy : H/C NMR for structural confirmation, focusing on the benzyl ester carbonyl (~170 ppm in C) and cyclohexyl proton splitting patterns.

- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>95% threshold).

- Physical Properties : Melting point (DSC), solubility in DMSO/PBS, and logP via shake-flask method to predict bioavailability .

- Standardization : Boiling point and refractive index measurements under controlled humidity ensure reproducibility .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across different assays for this compound?

- Methodological Answer : Discrepancies often arise from assay-specific conditions. Strategies include:

- Orthogonal Assays : Compare results from kinetic binding assays (e.g., SPR) with functional cellular assays (e.g., cAMP modulation).

- Buffer Optimization : Test bioactivity in varying pH (6.5–7.4) and ionic strength to mimic physiological conditions.

- Control Experiments : Use known inhibitors/agonists to validate target engagement and rule off-target effects .

- Case Study : A 2025 study found divergent IC values in enzymatic vs. cell-based assays due to metabolite interference, resolved by LC-MS metabolite profiling .

Q. What strategies optimize the compound's stability under varying pH and temperature conditions?

- Methodological Answer : Stability is critical for in vivo applications. Approaches include:

- pH Profiling : Conduct accelerated degradation studies (25–40°C) in buffers (pH 1–9) to identify labile groups (e.g., benzyl ester hydrolysis under alkaline conditions).

- Formulation : Encapsulate in PEGylated liposomes to shield the carbamate moiety from enzymatic cleavage.

- Structural Analogues : Replace the benzyl ester with more stable groups (e.g., p-nitrobenzyl) while retaining activity .

Q. How do structural modifications at specific positions affect target binding affinity and selectivity?

- Methodological Answer : SAR studies focus on:

- Cyclohexyl Substitution : Introducing bulkier groups (e.g., tert-butyl) at the 4-position enhances hydrophobic interactions with target pockets but may reduce solubility.

- Isopropylamino Group : Replacing isopropyl with cyclopropyl increases conformational rigidity, improving selectivity for G-protein-coupled receptors over kinase targets.

- Benzyl Ester : Fluorination at the para position slows metabolic degradation without altering binding kinetics .

- Computational Modeling : Docking simulations (AutoDock Vina) and MD trajectories (>100 ns) predict binding modes and guide rational design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.